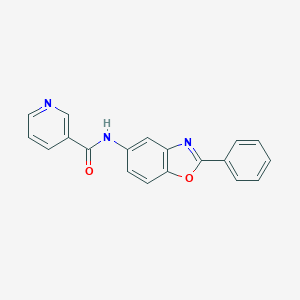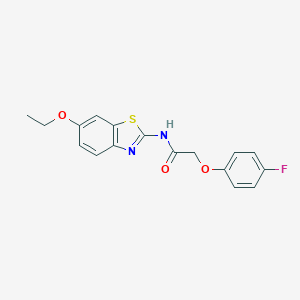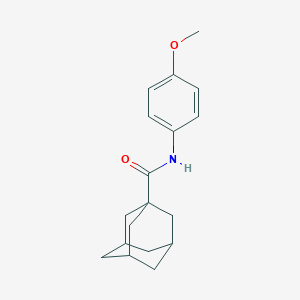
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile (IDOC) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. IDOC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 209.28 g/mol.
Wirkmechanismus
The mechanism of action of 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile as an anticancer agent involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in the regulation of cell growth, proliferation, and survival. This compound has been shown to inhibit the activation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis (Wang et al., 2016).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that this compound inhibits tumor growth and metastasis in mice (Wang et al., 2016). In addition, this compound has been shown to promote the growth of rice plants and increase their resistance to environmental stress (Wang et al., 2016).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile in lab experiments is that it is relatively easy to synthesize. However, one of the limitations is that its overall yield is relatively low, which can make it expensive to produce in large quantities. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile. One direction is to further study its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail. Another direction is to study its potential as a plant growth regulator. This could involve studying its effects on different types of plants and exploring its mechanism of action in more detail. Finally, future research could focus on developing more efficient synthesis methods for this compound to increase its overall yield and reduce its cost.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields such as medicine, agriculture, and material science. Its mechanism of action as an anticancer agent involves the inhibition of the PI3K/Akt/mTOR signaling pathway. Despite its advantages, this compound has limitations in terms of its low overall yield and limited understanding of its mechanism of action. Future research could focus on further exploring its potential applications and developing more efficient synthesis methods.
Synthesemethoden
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile can be synthesized through a multistep process that involves the reaction of 3,3-dimethyl-1-butanone with ethyl cyanoacetate in the presence of a base to form a β-ketoester. The β-ketoester is then reacted with isopropenyl magnesium bromide to form this compound. The overall yield of this process is about 40% (Wang et al., 2016).
Wissenschaftliche Forschungsanwendungen
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest (Wang et al., 2016). In agriculture, this compound has been studied for its potential as a plant growth regulator. It has been shown to promote the growth of rice plants and increase their resistance to environmental stress (Wang et al., 2016). In material science, this compound has been studied for its potential as a building block for the synthesis of various organic compounds (Wang et al., 2016).
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(1S,6S)-3,3-dimethyl-2-oxo-6-prop-1-en-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H17NO/c1-8(2)9-5-6-12(3,4)11(14)10(9)7-13/h9-10H,1,5-6H2,2-4H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
AEQYOGXRKORXFQ-NXEZZACHSA-N |
Isomerische SMILES |
CC(=C)[C@H]1CCC(C(=O)[C@@H]1C#N)(C)C |
SMILES |
CC(=C)C1CCC(C(=O)C1C#N)(C)C |
Kanonische SMILES |
CC(=C)C1CCC(C(=O)C1C#N)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)





![N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B239944.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)
